3-Chloro-N-(3-fluorobenzyl)aniline
Overview
Description
3-Chloro-N-(3-fluorobenzyl)aniline is an organic compound that features both chloro and fluoro substituents on its aromatic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Nucleophilic Substitution Reaction: The initial step often involves the nucleophilic substitution of a suitable aniline derivative with a chlorinating agent to introduce the chloro group.
Benzylation: The next step is the benzylation of the aniline derivative using 3-fluorobenzyl chloride under basic conditions to yield the final product.
A common synthetic route is as follows:
Step 1: Chlorination of aniline using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3-chloroaniline.
Step 2: Benzylation of 3-chloroaniline with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
3-Chloro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Chloro-N-(3-fluorobenzyl)aniline exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-fluorobenzyl)aniline: Similar structure but with the fluoro group in the para position.
3-Chloro-N-(2-fluorobenzyl)aniline: Fluoro group in the ortho position.
3-Chloro-N-(3-chlorobenzyl)aniline: Both substituents are chloro groups.
Uniqueness
3-Chloro-N-(3-fluorobenzyl)aniline is unique due to the specific positioning of the fluoro group, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This positioning can lead to distinct pharmacological profiles and material properties.
Properties
IUPAC Name |
3-chloro-N-[(3-fluorophenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWVAVVWXLPST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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